Home > Products > Screening Compounds P91215 > N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide -

N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

Catalog Number: EVT-4316856
CAS Number:
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a novel bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile (Verapamil Analogues)

Compound Description: This compound represents a series of four isomeric racemates designed as verapamil analogues with restricted molecular flexibility. These compounds were synthesized and pharmacologically evaluated for their cardiac depressant, vasorelaxant activities, and binding affinity to cat ventricles. []

2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

Compound Description: This newly synthesized molecule was investigated for its effects on the bioelectrogenesis and contractile activity of isolated smooth muscles from rat stomachs. [] The study highlighted its potential to impact muscle tone and spontaneous bioelectrical and contractile activities, possibly by influencing calcium ion influx and cyclic AMP-dependent signaling pathways.

(3aS, 7aS)-2-[2-(3,4-Dimethoxyphenyl)-ethyl]-1,3-dioxo-octahydroisoindole-3a-carboxylic acid methyl ester

Compound Description: This compound is the product of a chiral lithium amide base desymmetrization reaction of a ring-fused imide. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound's crystal structure reveals weak π–π interactions between the benzene rings and a two-dimensional network formed by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving a water molecule. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound reveals a near-perpendicular orientation between the phenyl and dimethoxyphenyl rings. Intermolecular C—H⋯O interactions and C—H ⋯π interactions contribute to the compound's stability. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Compound Description: This compound exhibits a small dihedral angle between the naphthalene and benzene rings in its crystal structure. The presence of C—H⋯O, C—H⋯π, and π–π interactions contributes to the stability of the crystal structure. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

Compound Description: This compound's crystal structure reveals a dihedral angle between the two aromatic rings and a distorted tetrahedral geometry around the sulfur atom. The crystal structure is stabilized by weak C—H⋯O and π–π interactions. []

1-(3,4-Dimethoxyphenyl)-4-methyl-5-ethyl-7-methoxy-8-hydroxy-5H-2,3-benzodiazepine

Compound Description: This compound is a pharmaceutical composition proposed for treating, preventing, or delaying the onset of disorders induced by LTB4, TXA2, or adenosine. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogues. It exists as a racemic mixture of enantiomers, and its crystal structure exhibits chains of molecules along the a-axis direction due to N—H⋯O hydrogen bonds. []

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

Compound Description: This compound's crystal structure reveals a distorted half-chair conformation in the partially saturated ring and a significant fold in the molecule due to the dihedral angle between the benzene rings. [] It forms supramolecular chains through N—H⋯O hydrogen bonds and a three-dimensional architecture via C—H⋯π interactions.

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

Compound Description: This molecule was synthesized and characterized using various techniques, including UV-Visible, FT-IR, NMR, and mass spectrometry. [] Theoretical investigations using density functional theory (DFT) provided insights into its structural, molecular, and spectral properties, including frontier molecular orbitals, reactivity descriptors, Mulliken atomic charges, molecular electrostatic surface potential, and thermodynamic functions.

Compound Description: This compound is an N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide derivative synthesized through a Povarov cycloaddition reaction followed by N-furoylation. [] These derivatives are recognized for their potential therapeutic applications, exhibiting a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenyl-ethyl]acetamide

Compound Description: This compound was used in a Bischler-Napieralski cyclization reaction, where an unexpected dealkylation occurred. [] This study highlights the influence of the electronic effects of substituents on the outcome of this reaction.

4,4-Dibromo-1-(3,4-dimethoxyphenyl)-2-azabuta-1,3-diene-1-carbonitrile

Compound Description: The crystal structure of this compound reveals an almost perfectly planar molecule. This planarity is attributed to the substitution of the aryl group in the trans position with respect to the nitrogen atom in the imine part of 4,4-dihalogeno-1,1-aryl-2-azabuta-1,3-dienes with a cyano group. []

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Compound Description: The crystal structure of this compound indicates an s-cis configuration of the keto group concerning the olefinic double bond. [] It forms molecular layers via N—H⋯O hydrogen bonds, further stabilized by C—H⋯π and C—H⋯O interactions.

(E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate

Compound Description: The crystal structure of this compound shows a planar isoindole ring system and the presence of an intramolecular C—H⋯O hydrogen bond, forming an S(9) ring motif. [] The crystal packing exhibits chains along the b-axis due to bifurcated C—H⋯(O,O) hydrogen bonds and is further stabilized by π–π interactions.

3-(3,4-Dimethoxyphenyl)-1-(3-pyridyl)prop-2-en-1-one monohydrate

Compound Description: In the crystal structure of this compound, the pyridyl and aryl rings are nearly coplanar with the propenone unit. [] The water molecule participates in hydrogen bonding with the pyridyl nitrogen and another water molecule.

Aryl-Heteroaryl-[N-(2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane Derivatives

Compound Description: These compounds, prepared by reacting specific starting materials, represent a class of heterocyclic compounds investigated for their potential medicinal applications. [, ]

3,4-Dihydroisoquinolin-1(2H)-one and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-one Derivatives

Compound Description: These compound classes are synthesized via a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence starting from ethyl 2-bromobenzoates or 2-bromo-1-carboxyethyl heterocycles. []

5-Fluoroalkyl Isoxazolidines

Compound Description: These compounds are synthesized via 1,3-dipolar cycloaddition reactions of ethyl 2-hydropolyfluoroalk-2-enoates with nitrones. [, ] The regioselectivity and diastereoselectivity of the reaction are influenced by the structure of the nitrone, with cyclic nitrones exhibiting higher reactivity and selectivity compared to non-cyclic counterparts.

5-[3-[[2-(3,4-Dimethoxyphenyl)-ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT-362)

Compound Description: This compound exhibits vasorelaxing action by acting as an intracellular calcium antagonist. [] It inhibits contractile responses to certain agonists, affects calcium-induced contractions, and demonstrates greater inhibitory effects when combined with nitroglycerin.

Compound Description: This series of compounds was designed and synthesized as potential VEGFR-2 inhibitors with anticancer activity. [] They were evaluated for their in vitro anticancer activity against various cancer cell lines, with some exhibiting promising activity as cytotoxic agents and VEGFR-2 inhibitors.

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate

Compound Description: This compound exhibits calcium antagonistic activity, affecting various calcium and sodium channels. [] It shows negative chronotropic and inotropic effects on the guinea pig heart and inhibits voltage-activated calcium and sodium channel currents in chick dorsal root ganglion neurons.

3,3-Diethoxycarbonyl-2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone

Compound Description: This compound serves as an ACD synthon in the total synthesis of benzo[c]phenanthridine alkaloids using the Rodionov-Suvorov scheme. [] Its structure was confirmed using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry.

1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones

Compound Description: These compounds represent a novel class of selective neurokinin-2 (NK2) receptor antagonists. [] These compounds exhibit excellent functional potency and increased metabolic stability compared to their predecessors. Further structural modifications within this series led to the identification of compounds with improved potency and metabolic stability, making them promising candidates for further development as NK2 antagonists.

5-Alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives

Compound Description: These compounds, synthesized from 3,4-dimethoxybenzoylthiosemicarbazide, represent a series of triazole and thiadiazole derivatives evaluated for their anti-inflammatory activity. []

4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide

Compound Description: This novel pyrimidine derivative shows promise in restoring brain cell activity and maintaining mitochondrial function in experimental models of chronic traumatic encephalopathy. [] It exhibits neuroprotective effects, improving cognitive functions, reducing brain injury markers, and enhancing cerebral blood flow.

9-Ethyl(1,2,5)selenadiazolo(3,4-h)quinolones

Compound Description: These compounds are synthesized effectively using a modified Gould-Jacobs reaction starting from N-ethyl-2,1,3-benzoselenadiazol-4-amine. []

Z-2-(6,7-Dimethoxytetrahydroisoquino-1-ylidene)-[2-(3,4-dimethoxyphenyl)-ethyl]-acetamide

Compound Description: This compound is an unexpected product obtained from an attempted twofold Bischler-Napieralski cyclization reaction. [] Its formation provides insights into the reactivity of the starting bis-amide and the potential for unexpected outcomes in cyclization reactions.

4-(3,4-Dimethoxyphenethyl)-5-alkyl/aryl-2H-1,2,4-triazol-3(4H)-ones

Compound Description: This series of compounds was synthesized and evaluated for their antioxidant properties. [] Some derivatives exhibited significant antioxidant activity, indicating their potential as antioxidants.

Ethyl 2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazin-1-ylidene]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Compound Description: This compound exhibits a nearly planar structure with a small dihedral angle between the benzene and thiazole rings. [] The molecule adopts an E conformation, and the crystal structure displays chains formed by O—H⋯O hydrogen bonds and sheets linked via C—H⋯O hydrogen bonds.

1,3,4-Oxadiazole N-Mannich Bases

Compound Description: This series of compounds, incorporating a 3,4-dimethoxyphenyl group, was synthesized and evaluated for their antimicrobial and anti-proliferative activities. [] Some derivatives showed promising broad-spectrum antibacterial and anti-proliferative activities, indicating their potential as lead compounds for developing new antimicrobial and anticancer agents.

A-740003 (N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)

Compound Description: This compound acts as a potent and selective P2X7 receptor antagonist, showing dose-dependent reduction of neuropathic pain in rats. [] It effectively blocks agonist-evoked IL-1β release and pore formation and attenuates tactile allodynia and thermal hyperalgesia in various pain models.

Properties

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C15H17NO4/c1-10(16-15(17)13-5-4-8-20-13)11-6-7-12(18-2)14(9-11)19-3/h4-10H,1-3H3,(H,16,17)

InChI Key

OYJKNVVFRYKUPR-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CO2

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.